Antimalarial Activity Against Chloroquine-Resistant P. falciparum: Quantitative Benchmarking
A derivative within the 5-nitroisoquinoline series, directly synthesized from a precursor of 4-Isoquinolinol, 5-nitro-, demonstrates quantifiable in vitro antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. This provides a benchmark for the scaffold's potential [1].
| Evidence Dimension | In vitro growth inhibition of chloroquine-resistant P. falciparum (ACC Niger strain) |
|---|---|
| Target Compound Data | IC50 = 0.7 μg/mL (for a functionalized 5-nitroisoquinoline derivative, Compound 5) |
| Comparator Or Baseline | Chloroquine IC50 = 0.1 μg/mL (under identical conditions) |
| Quantified Difference | Compound 5 exhibits 7-fold lower potency than chloroquine, but activity is confirmed in a resistant strain. |
| Conditions | In vitro assay against P. falciparum ACC Niger (chloroquine-resistant) strain. |
Why This Matters
Confirms the 5-nitroisoquinoline core of 4-Isoquinolinol, 5-nitro- possesses intrinsic antimalarial potential, differentiating it from inactive or less characterized isoquinoline isomers for infectious disease research.
- [1] Rathelot, P., Vanelle, P., Gasquet, M., et al. Synthesis of novel functionalized 5-nitroisoquinolines and evaluation of in vitro antimalarial activity. European Journal of Medicinal Chemistry, 1995. View Source
